![molecular formula C60H66BrN4NiO12P8- B13096860 [4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide](/img/structure/B13096860.png)
[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) is a complex organophosphorus compound It features a nickel(II) center coordinated by a unique ligand system that includes diphenyl and hydrogenphosphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) typically involves the reaction of nickel(II) bromide with the ligand precursor under controlled conditions. The ligand precursor is synthesized through a series of steps involving the formation of the diazadiphosphocine framework and subsequent functionalization with diphenyl and hydrogenphosphonate groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: Ligand exchange reactions can occur, where the hydrogenphosphonate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) species. Substitution reactions can result in a variety of nickel complexes with different ligand environments.
Applications De Recherche Scientifique
Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Materials Science: The compound’s unique ligand framework makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry.
Industrial Applications: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) exerts its effects involves coordination chemistry. The nickel(II) center interacts with substrates through its vacant coordination sites, facilitating various chemical transformations. The ligand framework stabilizes the nickel center and modulates its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: A similar diphosphine ligand used in coordination chemistry.
1,3-Bis(diphenylphosphino)propane: Another diphosphine ligand with a shorter carbon chain.
(Oxydi-2,1-phenylene)bis(diphenylphosphine): A diphosphine ligand with an ether linkage.
Uniqueness
Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine}nickel(II)bromide(hydrogenbromideadduct) is unique due to its specific ligand framework, which includes both diphenyl and hydrogenphosphonate groups. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C60H66BrN4NiO12P8- |
|---|---|
Poids moléculaire |
1421.6 g/mol |
Nom IUPAC |
[4-[3,7-diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-λ5-phosphane;hydron;nickel(2+);hydrobromide |
InChI |
InChI=1S/2C30H34N2O6P4.BrH.Ni/c2*33-41(34,35)19-25-11-15-27(16-12-25)31-21-39(29-7-3-1-4-8-29)22-32(24-40(23-31)30-9-5-2-6-10-30)28-17-13-26(14-18-28)20-42(36,37)38;;/h2*1-18H,19-24H2,(H2,33,34,35)(H2,36,37,38);1H;/q;;;+2/p-3 |
Clé InChI |
MBELQPUTSLJGTI-UHFFFAOYSA-K |
SMILES canonique |
[H+].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].[Ni+2].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
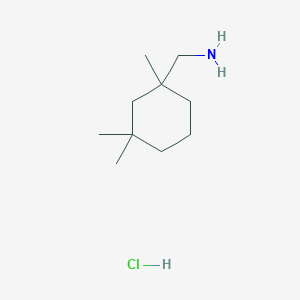
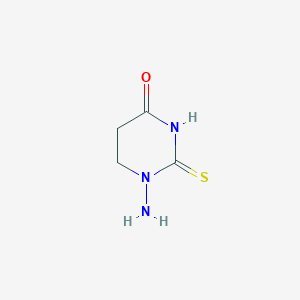
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
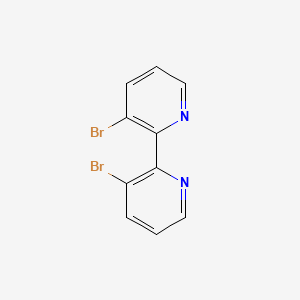

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
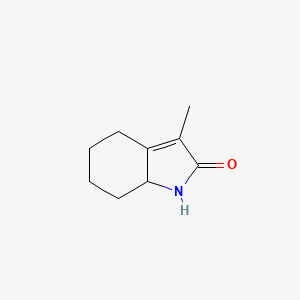
![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
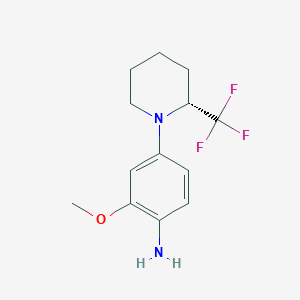
![6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
![Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)

